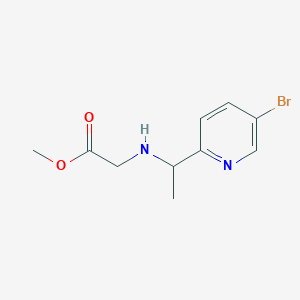

Methyl (1-(5-bromopyridin-2-YL)ethyl)glycinate

Description

Properties

Molecular Formula |

C10H13BrN2O2 |

|---|---|

Molecular Weight |

273.13 g/mol |

IUPAC Name |

methyl 2-[1-(5-bromopyridin-2-yl)ethylamino]acetate |

InChI |

InChI=1S/C10H13BrN2O2/c1-7(12-6-10(14)15-2)9-4-3-8(11)5-13-9/h3-5,7,12H,6H2,1-2H3 |

InChI Key |

HXFKJMASULPWHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(C=C1)Br)NCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate typically involves the reaction of 5-bromopyridine with ethyl glycinate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of Methyl (1-(5-bromopyridin-2-YL)ethyl)glycinate typically involves the reaction of 5-bromopyridine with ethyl glycinate under controlled conditions. The compound can be characterized using various spectroscopic techniques including NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Research has indicated that derivatives of methyl glycinate compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of cancer cell lines, suggesting that this compound may possess similar properties due to its structural characteristics .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound A | HepG2 | 2.57 |

| Compound B | MDA-MB-231 | 3.45 |

| This compound | TBD | TBD |

Inhibition of Enzymatic Activity

This compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, structure-activity relationship studies have demonstrated that modifications in the pyridine ring can enhance inhibitory potency against enzymes like NAPE-PLD, which is important in lipid metabolism .

Drug Development

The compound's unique structure makes it a candidate for drug development targeting various diseases, including cancer and metabolic disorders. Its ability to modify biological pathways suggests potential applications in creating novel therapeutic agents .

Case Study: Development of mIDH1 Inhibitors

In a medicinal chemistry campaign focused on inhibitors for mutant forms of isocitrate dehydrogenase (mIDH1), compounds structurally related to this compound were evaluated for their efficacy and pharmacokinetic properties. The results indicated promising activity against specific cancer types associated with mIDH1 mutations .

Mechanism of Action

The mechanism by which Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Reactivity and Functionalization

- Cyclization and Condensation: Ethyl glycinate reacts with 3-formylchromones to form pyridine or pyrrole derivatives depending on substituents (e.g., α-aminoacetonitrile selectively yields pyridines) . The bromine in the target compound may direct similar reactions toward bromine-retaining products.

- Post-Synthetic Modifications : Brominated pyridines are amenable to Suzuki-Miyaura couplings, suggesting the target compound could serve as a precursor for biaryl systems in drug discovery .

Physicochemical Properties

- LogP and Solubility : Ethyl N-((2-hydroxyphenyl)methyl)glycinate has a LogP of 1.32, indicating moderate hydrophobicity . The target compound’s bromine atom likely increases LogP (predicted >2.0), reducing aqueous solubility but enhancing membrane permeability.

- Stability : Methyl esters are more prone to hydrolysis than ethyl esters, which may limit the target compound’s utility in aqueous environments unless stabilized .

Biological Activity

Methyl (1-(5-bromopyridin-2-YL)ethyl)glycinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO. The compound features a brominated pyridine ring, which is known to influence its biological properties. The presence of the glycine moiety suggests potential interactions with biological targets, particularly in neurological and metabolic pathways.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, inhibitors targeting N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is implicated in the regulation of endocannabinoid metabolism, have shown promise in modulating pain and inflammation responses. Given the structural features of this compound, it could potentially interact with similar enzymatic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from related studies on pyridine derivatives:

| Compound | Structure | IC (µM) | Biological Target |

|---|---|---|---|

| Compound A | 5-Bromo derivative | 10 | NAPE-PLD |

| Compound B | 4-Pyridinyl analogue | 15 | COX-2 |

| Compound C | 3-Pyridinyl variant | 25 | Lipoxygenase |

These findings indicate that modifications to the pyridine ring can significantly affect potency and selectivity against various biological targets.

Case Studies

- Pain Management : A study explored the effects of pyridine derivatives on pain modulation through NAPE-PLD inhibition. Compounds similar to this compound demonstrated reduced pain responses in murine models when administered at specific dosages .

- Inflammation : Another investigation focused on the anti-inflammatory properties of related compounds. The results showed a significant decrease in inflammatory markers in treated groups, suggesting that this compound could offer therapeutic benefits in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.